molecular formula C11H17NO3 B1448367 tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 882529-68-2

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No. B1448367
CAS No.: 882529-68-2
M. Wt: 211.26 g/mol
InChI Key: XCBYSHPEYBCENP-UHFFFAOYSA-N
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Patent
US09339510B2

Procedure details

To a mixture of tert-butyl N-but-3-enyl-N-(2-oxobut-3-enyl)carbamate (1.50 g, 6.27 mmol, 1.00 Eq) in DCM (250 mL), was added Zhan catalyst 1B (150.00 mg, 204.43 umol, 0.03 Eq) in one portion at 18° C. under N2. The mixture was stirred at 18° C. for 10 hr. TLC showed the reaction was completed. The mixture was concentrated in vacuum. The residue was purified by silica gel chromatography (PE/EA=30/1, 20/1) to afford tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate (850.00 mg, 4.02 mmol, 64.17% yield) as yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) 6.36-6.64 (m, 1H), 5.88-6.14 (m, 1H), 4.23-4.35 (m, 1H), 4.16 (s, 1H), 3.51-3.68 (m, 2H), 2.62-2.78 (m, 2H), 1.46 (d, J=17.32 Hz, 1H).
Name
tert-butyl N-but-3-enyl-N-(2-oxobut-3-enyl)carbamate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst 1B
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:13][C:14](=[O:17])[CH:15]=[CH2:16])[C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:2]C=C>C(Cl)Cl>[O:17]=[C:14]1[CH2:13][N:5]([C:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:12])[CH2:1][CH2:2][CH:16]=[CH:15]1

Inputs

Step One
Name
tert-butyl N-but-3-enyl-N-(2-oxobut-3-enyl)carbamate
Quantity
1.5 g
Type
reactant
Smiles
C(CC=C)N(C(OC(C)(C)C)=O)CC(C=C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
catalyst 1B
Quantity
150 mg
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 18° C. for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (PE/EA=30/1, 20/1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O=C1C=CCCN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.02 mmol
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 64.17%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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